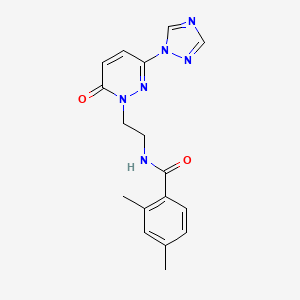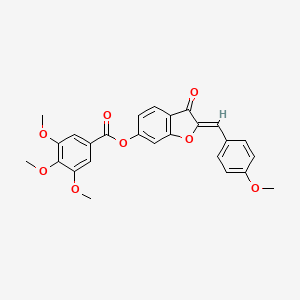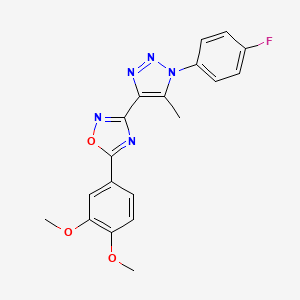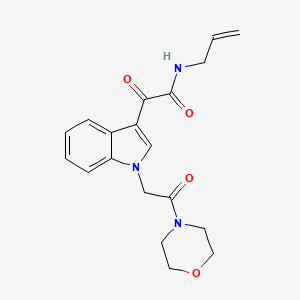
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” is a chemical compound with the linear formula C14H9BrF3NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” is 344.133 . For more detailed structural analysis, crystallographic data and atomic coordinates, you may refer to the related peer-reviewed papers and technical documents provided by Sigma-Aldrich .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” are not provided by Sigma-Aldrich . For more detailed information, you may refer to the related peer-reviewed papers and technical documents provided by Sigma-Aldrich .Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. In the case of HCV, this compound is thought to inhibit the NS5B polymerase by binding to its active site, thereby preventing viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of viral replication, anti-inflammatory activity, and anticancer properties. In addition, this compound has been found to modulate the activity of certain enzymes and proteins involved in various biological processes.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide has several advantages as a research tool, including its high purity and specificity for certain enzymes or proteins. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide, including:
1. Further investigation of its potential as a therapeutic agent in virology and oncology.
2. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
3. Exploration of its potential as a research tool in other fields of biology, such as neuroscience and immunology.
4. Investigation of its potential side effects and toxicity in vivo.
In conclusion, this compound is a promising chemical compound with a range of potential applications in scientific research. Further investigation is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide involves the reaction of 4-bromobenzylamine with 3-(trifluoromethyl)benzoyl isocyanate in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
Scientific Research Applications
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide has been extensively studied for its potential as a therapeutic agent in various fields of medicine. In virology, this compound has shown promising results as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. In addition, this compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRELKVVVZWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2900703.png)
![3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2900706.png)

![N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide](/img/structure/B2900708.png)


![N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2900713.png)
![3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2900715.png)
![5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900717.png)
![Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2900719.png)
![tert-butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B2900720.png)


